molecular formula C14H14BrNO2S B265742 3-bromo-N-(4-ethylphenyl)benzenesulfonamide

3-bromo-N-(4-ethylphenyl)benzenesulfonamide

Cat. No. B265742
M. Wt: 340.24 g/mol
InChI Key: QLDNEDCOUPRBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(4-ethylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-ethylphenyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(4-ethylphenyl)benzenesulfonamide can have various biochemical and physiological effects on the body. For example, it has been shown to reduce inflammation and oxidative stress in animal models of disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-(4-ethylphenyl)benzenesulfonamide in lab experiments is its relatively low cost and easy availability. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 3-bromo-N-(4-ethylphenyl)benzenesulfonamide. Some of these include:
1. Further investigation of its potential as a drug candidate for the treatment of cancer and other diseases.
2. Synthesis of novel materials using this compound as a building block.
3. Investigation of its potential as a reagent for the preparation of various organic compounds.
4. Investigation of its potential as a tool for studying the mechanisms of enzyme and protein activity in the body.
5. Investigation of its potential as a tool for studying the effects of inflammation and oxidative stress on the body.
In conclusion, 3-bromo-N-(4-ethylphenyl)benzenesulfonamide is a compound with significant potential for various applications in science and medicine. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 3-bromo-N-(4-ethylphenyl)benzenesulfonamide involves the reaction of 4-ethylphenylamine with benzenesulfonyl chloride and sodium bromide in the presence of a base. The resulting compound is a white crystalline solid with a molecular weight of 365.34 g/mol.

Scientific Research Applications

3-bromo-N-(4-ethylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a reagent for the preparation of various organic compounds.

properties

Product Name

3-bromo-N-(4-ethylphenyl)benzenesulfonamide

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

IUPAC Name

3-bromo-N-(4-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO2S/c1-2-11-6-8-13(9-7-11)16-19(17,18)14-5-3-4-12(15)10-14/h3-10,16H,2H2,1H3

InChI Key

QLDNEDCOUPRBGS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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